Butyl 3-(1,3-oxazolidin-3-yl)propanoate
Description
Butyl 3-(1,3-oxazolidin-3-yl)propanoate is an ester derivative characterized by a propanoate backbone substituted with a 1,3-oxazolidine heterocyclic ring at the 3-position. This compound combines the lipophilic butyl ester group with a polar oxazolidine moiety, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
92001-93-9 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
butyl 3-(1,3-oxazolidin-3-yl)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-3-7-14-10(12)4-5-11-6-8-13-9-11/h2-9H2,1H3 |
InChI Key |
LYKCPLQPWJBJLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCN1CCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(1,3-oxazolidin-3-yl)propanoate typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazolidine ring. The butyl ester group is introduced via esterification reactions. Common reagents used in these reactions include butanol, propanoic acid, and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(1,3-oxazolidin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted oxazolidines
Scientific Research Applications
Butyl 3-(1,3-oxazolidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.
Industry: Utilized as an intermediate in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of butyl 3-(1,3-oxazolidin-3-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial cell walls by binding to enzymes involved in peptidoglycan formation. This disruption leads to the weakening of the cell wall and eventual cell death. The compound’s oxazolidine ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Butyl 3-(4-hydroxyphenyl)propanoate
- Structure : Features a 4-hydroxyphenyl group instead of oxazolidine.
- Synthesis: Produced via enzymatic esterification using freeze-dried Yarrowia lipolytica biomass, achieving 75–98% conversion rates for phenylpropanoic acid derivatives .
- Bioactivity: Exhibits antioxidant properties (IC₅₀ = 19 mg/mL, TEAC = 0.427) and antifungal activity, attributed to the phenolic hydroxyl group .
- Application: Potential as a food additive in lipid-rich matrices due to lipophilicity-enhanced antioxidant activity .
Ethyl 3-(methylthio)propanoate
Cyhalofop-butyl
3-(2-Methyl-1,3-benzothiazol-3-yl)propane-1-sulfonate
- Structure : Benzothiazole heterocycle replaces oxazolidine, with a sulfonate group.
Key Research Findings and Data
Antioxidant and Antifungal Activities
- Butyl 3-(4-hydroxyphenyl)propanoate: IC₅₀: 19 mg/mL (95 mM) TEAC: 0.427 (moderate antioxidant capacity) Antifungal activity: Superior to phenylacetic acid derivatives .
Volatile Compound Concentrations in Pineapple
- Ethyl 3-(methylthio)propanoate: Pulp: 91.21 µg·kg⁻¹ Core: 42.67 µg·kg⁻¹ .
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